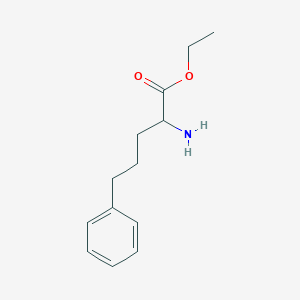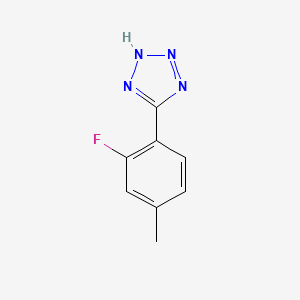
5-(2-fluoro-4-methylphenyl)-1H-1,2,3,4-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-fluoro-4-methylphenyl)-1H-1,2,3,4-tetrazole is a chemical compound that belongs to the class of tetrazoles Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom This particular compound is characterized by the presence of a 2-fluoro-4-methylphenyl group attached to the tetrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-fluoro-4-methylphenyl)-1H-1,2,3,4-tetrazole typically involves the reaction of 2-fluoro-4-methylaniline with sodium azide and triethyl orthoformate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or acetonitrile. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production. The purification process may involve advanced techniques such as column chromatography or crystallization to achieve high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-fluoro-4-methylphenyl)-1H-1,2,3,4-tetrazole can undergo various chemical reactions, including:
Substitution Reactions: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield alkylated or acylated tetrazole derivatives, while oxidation can produce nitro or hydroxyl derivatives.
Applications De Recherche Scientifique
5-(2-fluoro-4-methylphenyl)-1H-1,2,3,4-tetrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-(2-fluoro-4-methylphenyl)-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The presence of the 2-fluoro-4-methylphenyl group can enhance the compound’s binding affinity and specificity towards certain targets, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoro-4-methylaniline: A precursor in the synthesis of the tetrazole compound.
5-Phenyl-1H-tetrazole: A similar tetrazole compound with a phenyl group instead of a 2-fluoro-4-methylphenyl group.
5-(2-Chloro-4-methylphenyl)-1H-1,2,3,4-tetrazole: A compound with a chloro substituent instead of a fluoro substituent.
Uniqueness
5-(2-fluoro-4-methylphenyl)-1H-1,2,3,4-tetrazole is unique due to the presence of the 2-fluoro-4-methylphenyl group, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable compound in various research applications.
Propriétés
Formule moléculaire |
C8H7FN4 |
|---|---|
Poids moléculaire |
178.17 g/mol |
Nom IUPAC |
5-(2-fluoro-4-methylphenyl)-2H-tetrazole |
InChI |
InChI=1S/C8H7FN4/c1-5-2-3-6(7(9)4-5)8-10-12-13-11-8/h2-4H,1H3,(H,10,11,12,13) |
Clé InChI |
NYBYGGLPGACXIN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C2=NNN=N2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




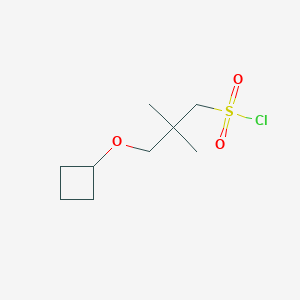


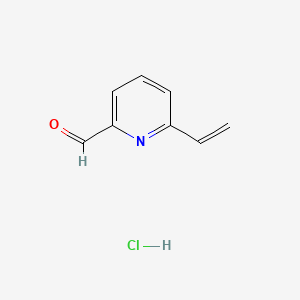
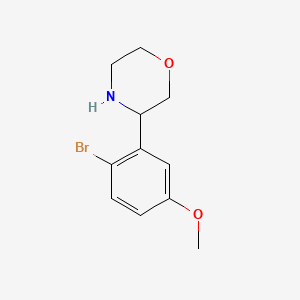

![2-(3-{[(Benzyloxy)carbonyl]amino}propyl)propanedioic acid](/img/structure/B13489596.png)
![3-(3-Aminopropyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride](/img/structure/B13489610.png)

![Lithium(1+) 5-chloro-[1,3]oxazolo[4,5-b]pyridine-2-carboxylate](/img/structure/B13489625.png)
![tert-butyl 3-methyl-1-(piperidin-4-yl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-7-carboxylate](/img/structure/B13489630.png)
